molecular formula C14H12BrClN4O B6459322 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole CAS No. 2549066-58-0

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole

Cat. No.: B6459322
CAS No.: 2549066-58-0
M. Wt: 367.63 g/mol
InChI Key: WWQMACDQNNOLOY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromo-pyrazolyl group, an azetidinyl group, and a chloro-benzoxazole group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and ring-closing reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The bromo-pyrazolyl, azetidinyl, and chloro-benzoxazole groups would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromo group in the bromo-pyrazolyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and chloro groups could increase the compound’s density and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many drugs that contain a pyrazole group act by binding to specific enzymes or receptors in the body .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-2-1-11(16)3-13(12)21-14/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQMACDQNNOLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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